Home > Products > Screening Compounds P29109 > Nevirapine N1-Oxide
Nevirapine N1-Oxide -

Nevirapine N1-Oxide

Catalog Number: EVT-13572662
CAS Number:
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nevirapine N1-Oxide is a derivative of nevirapine, which is a well-known non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Nevirapine itself is classified as a small molecule and belongs to the dipyridodiazepinone chemical class. It plays a critical role in antiretroviral therapy, particularly in resource-limited settings due to its effectiveness and availability as a generic drug. Nevirapine N1-Oxide is recognized for its potential implications in the pharmacological profile of nevirapine, particularly concerning its metabolic pathways and toxicity profiles.

Source

Nevirapine N1-Oxide can be derived from the oxidation of nevirapine. The compound is cataloged under the CAS number 162255-73-4, indicating its recognition in chemical databases for research and pharmaceutical applications .

Classification

Nevirapine N1-Oxide is classified under organic compounds, specifically as an organonitrogen compound. Its structural classification aligns it with alkyldiarylamines, which are characterized by having two aryl groups and one alkyl group attached to an amino group .

Synthesis Analysis

Methods

The synthesis of nevirapine N1-Oxide typically involves the oxidation of nevirapine, which can be achieved through various chemical methods. One common approach utilizes oxidizing agents such as dipotassium nitrosodisulfonate (Frémy’s salt) to facilitate the conversion of nevirapine into its oxide form. This process often involves a one-electron oxidation mechanism that leads to the formation of reactive intermediates .

Technical Details

The oxidation process may yield multiple products depending on the conditions applied (e.g., solvent, temperature). Characterization of these products is crucial; techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray diffraction are typically employed to confirm the structure of synthesized compounds .

Molecular Structure Analysis

Structure

The molecular formula for nevirapine N1-Oxide is C15H14N4O2, reflecting the addition of an oxygen atom compared to its parent compound, nevirapine. The IUPAC name for this compound is 2-cyclopropyl-7-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one .

Data

The molecular weight of nevirapine N1-Oxide is approximately 282.31 g/mol. The compound's structural configuration includes a complex arrangement of nitrogen and carbon atoms within its heterocyclic framework, contributing to its biological activity and interaction with viral enzymes.

Chemical Reactions Analysis

Reactions

Nevirapine N1-Oxide undergoes various chemical reactions typical for oxides and nitrogen-containing compounds. These reactions can include further oxidation or reduction processes depending on environmental conditions or biological systems.

Technical Details

In biological contexts, nevirapine N1-Oxide may participate in metabolic pathways that lead to the formation of electrophilic species capable of interacting with cellular nucleophiles. Such interactions can potentially contribute to adverse effects associated with nevirapine therapy, including hepatotoxicity and skin reactions .

Mechanism of Action

Process

Nevirapine acts primarily by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its ability to convert viral RNA into DNA. Nevirapine N1-Oxide may influence this mechanism by altering the pharmacokinetics or pharmacodynamics of nevirapine itself.

Data

Studies suggest that metabolic products like nevirapine N1-Oxide could enhance or diminish the efficacy of nevirapine through mechanisms such as competitive inhibition or allosteric modulation at the active site of reverse transcriptase .

Physical and Chemical Properties Analysis

Physical Properties

Nevirapine N1-Oxide appears as a solid crystalline substance under standard laboratory conditions. Its solubility profile may vary based on pH and solvent systems used in assays.

Chemical Properties

The compound exhibits stability under normal conditions but may be reactive under oxidative stress or when exposed to strong nucleophiles. Its reactivity profile makes it significant in understanding drug metabolism and potential toxicological effects associated with nevirapine therapy .

Applications

Scientific Uses

Nevirapine N1-Oxide serves as an important reference compound in pharmacological studies aimed at understanding drug metabolism and toxicity mechanisms associated with nevirapine. Its characterization aids researchers in developing safer therapeutic strategies for HIV treatment by investigating metabolic pathways that lead to adverse effects . Additionally, it can be utilized in analytical chemistry as a standard for quality control in pharmaceutical formulations containing nevirapine.

Metabolic Pathways and Bioactivation Mechanisms

Cytochrome P450-Mediated Oxidation of Nevirapine to N1-Oxide

Nevirapine (NVP) undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP)-mediated oxidation, yielding multiple hydroxylated metabolites. Among these, Nevirapine N1-oxide represents a critical oxidative product formed through direct addition of an oxygen atom to the pyridine nitrogen at position 1 of NVP's dipyridodiazepinone core. This reaction exemplifies a classical N-oxidation process, where CYP enzymes catalyze the insertion of oxygen into tertiary amine bonds. The N1-oxide metabolite retains structural similarity to the parent drug but exhibits distinct physicochemical properties, including enhanced polarity that facilitates renal excretion. The formation of N1-oxide occurs alongside other Phase I metabolites such as 2-, 3-, 8-, and 12-hydroxy-NVP, collectively accounting for >80% of NVP's metabolic clearance in humans [3] [6]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses confirm that N1-oxide circulates systemically and accumulates in plasma, though at lower concentrations than 12-hydroxy-NVP due to competitive metabolic pathways [3].

Table 1: Primary Phase I Metabolites of Nevirapine

MetaboliteSite of OxidationMajor CYP Isoform(s)
Nevirapine N1-oxidePyridine nitrogen (N1)CYP3A4
2-Hydroxy-NVPPyridine ring C2CYP3A4
12-Hydroxy-NVP4-Methyl groupCYP3A4, CYP2D6, CYP2C9
3-Hydroxy-NVPPyridine ring C3CYP2B6
8-Hydroxy-NVPDiazeptine ringCYP3A4, CYP2B6, CYP2D6

Role of CYP3A4 Isoenzymes in Nevirapine N1-Oxide Formation

The CYP3A4 isoenzyme dominates N1-oxide biosynthesis, accounting for >60% of this metabolic pathway in human liver microsomes. Kinetic studies using recombinant CYP isoforms reveal that CYP3A4 exhibits the highest catalytic efficiency (k~cat~/K~m~) for N1-oxidation, followed by minor contributions from CYP2D6 and CYP2C19 [3]. This isoform specificity is attributed to structural complementarity: NVP's planar diazepinone ring docks into CYP3A4's spacious active site, positioning the N1 atom proximal to the heme-iron-oxo intermediate (Compound I). Hydrogen-bonding interactions between NVP's lactam carbonyl and CYP3A4 residues (e.g., Ser119) further stabilize the substrate-enzyme complex [7]. CYP3A5 polymorphisms significantly influence interindividual variability in N1-oxide production. Individuals expressing the functional *CYP3A5~1/~1 allele show 2.3-fold higher N1-oxide formation rates compared to those with the CYP3A5~3/~3 loss-of-function variant [7]. Additionally, CYP3A4 inducers (e.g., rifampicin) accelerate N1-oxide generation, while inhibitors (e.g., ketoconazole) suppress it by >70%, confirming CYP3A4's pivotal role [3].

Comparative Analysis of Human, Rat, and Mouse Hepatic Metabolism

Interspecies differences in NVP metabolism profoundly impact the relevance of preclinical models for toxicity studies:

  • Human hepatocytes predominantly generate N1-oxide and 12-hydroxy-NVP via CYP3A4, with N1-oxide constituting ~15% of total urinary metabolites [3] [6].
  • Rat hepatocytes exhibit accelerated 3-hydroxylation and sulfonation pathways but minimal N1-oxide formation (<5% of metabolites). This divergence arises from higher expression of CYP2B1/2 isoforms, which favor 3-hydroxy-NVP over N1-oxidation [7].
  • Mouse hepatocytes display negligible N1-oxide production due to deficient CYP3A ortholog activity. Instead, murine metabolism emphasizes 8-hydroxy-NVP formation via CYP2D enzymes [7].

Table 2: Species-Specific Metabolic Profiles of Nevirapine

**MetaboliteHuman (% Total)Rat (% Total)Mouse (% Total)Primary Enzymes
N1-oxide15%<5%<2%Human: CYP3A4
12-Hydroxy-NVP30%20%10%Human: CYP3A4; Rat: CYP3A1
3-Hydroxy-NVP10%35%5%Rat: CYP2B1/2
8-Hydroxy-NVP15%10%45%Mouse: CYP2D22

These disparities underscore limitations in extrapolating rodent data to humans, particularly concerning bioactivation pathways linked to toxicity.

Reactive Intermediate Generation: Quinone Methide and Semiquinone Species

N1-oxide itself is chemically stable but arises from the same oxidative milieu that generates electrophilic intermediates responsible for NVP's idiosyncratic toxicity. Competing pathways catalyzed by CYP3A4 convert NVP to:

  • Quinone Methide (12-Methylene-NVP): Formed via dehydrogenation of 12-hydroxy-NVP. This Michael acceptor alkylates cellular nucleophiles (e.g., glutathione, proteins) through C12, forming covalent adducts detected in hepatic microsomes [3].
  • Semiquinone/Semiquinone-Imine Radicals: Generated via one-electron oxidation of 2- or 3-hydroxy-NVP. These radicals undergo redox cycling, producing reactive oxygen species (ROS) that induce oxidative stress [2] [8].

N1-oxidation diverts electrons from these bioactivation routes. Kinetic partitioning experiments demonstrate that CYP3A4-mediated N1-oxide formation reduces quinone methide generation by 40% in human liver microsomes, positioning N1-oxidation as a detoxification shunt [3]. However, N1-oxide can undergo secondary oxidation under inflammatory conditions (e.g., myeloperoxidase activation), yielding nitroxide radicals that may propagate oxidative injury [2].

Enzymatic vs. Chemical Oxidation Pathways (e.g., Frémy’s Salt)

Enzymatic oxidation by CYP3A4 proceeds via a two-electron transfer mechanism, involving:

  • Substrate binding to ferric (Fe³⁺) heme.
  • Reduction to ferrous (Fe²⁺) state.
  • Oxygen binding to form Fe²⁺-O₂ complex.
  • Second electron transfer generating Fe³⁺-OOH.
  • Oxygen insertion into N1 via a polar transition state [7].

In contrast, chemical oxidants like Frémy’s salt (dipotassium nitroso-disulfonate) facilitate one-electron oxidation, producing radical intermediates that undergo unpredictable rearrangements. For example:

  • Frémy’s salt oxidizes 2-hydroxy-NVP to a phenoxyl radical, which rearranges via pyridine ring contraction to yield a cytotoxic pyrrole-2,5-dione derivative [1] [4].
  • NVP itself reacts sluggishly with Frémy’s salt but forms trace semiquinone-imines detectable by electron paramagnetic resonance (EPR) spectroscopy [1].

Table 3: Enzymatic vs. Chemical Oxidation of Nevirapine

**ParameterEnzymatic (CYP3A4)Chemical (Frémy’s Salt)
Oxidation TypeTwo-electron transferOne-electron transfer
Primary ProductN1-oxidePhenoxyl/semiquinone radicals
MechanismPolar O-insertionRadical recombination
SpecificityRegio- and stereo-selectiveNon-selective
RelevanceIn vivo detoxificationIn vitro model of bioactivation

While enzymatic oxidation reflects physiological detoxification, chemical models provide insights into radical-mediated bioactivation pathways not fully replicated by CYPs [1] [4].

Properties

Product Name

Nevirapine N1-Oxide

IUPAC Name

2-cyclopropyl-7-methyl-4-oxido-2,9,15-triaza-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

InChI

InChI=1S/C15H14N4O2/c1-9-6-8-18(21)15-12(9)17-14(20)11-3-2-7-16-13(11)19(15)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,20)

InChI Key

LBKKBXSRBMQEQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=[N+](C=C1)[O-])N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.